molecular formula C11H24N2O6 B1333692 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate CAS No. 1049785-94-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

Cat. No. B1333692
CAS RN: 1049785-94-5
M. Wt: 280.32 g/mol
InChI Key: DGAIWMBOPSWHBS-UHFFFAOYSA-N
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Description

“2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate” is a chemical compound with the CAS Number: 1049785-94-5 and Linear Formula: C11H24N2O6 . It is a versatile material used in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . The molecular weight of the compound is 280.32 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place at 2-8C .

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIWMBOPSWHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370851
Record name 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

CAS RN

1049785-94-5
Record name 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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